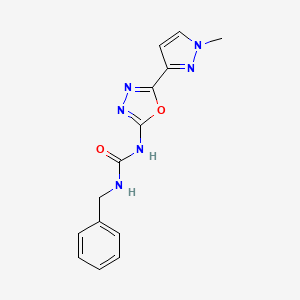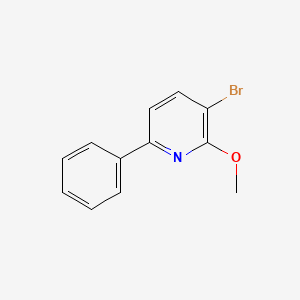
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C6H9FN2O2S·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both a cyano group and a methanesulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the cyano and methanesulfonyl fluoride groups. One common method involves the reaction of 3-cyanopyrrolidine with methanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl fluoride group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidine derivatives.
Hydrolysis: Methanesulfonic acid and fluoride ion.
Oxidation and Reduction: Corresponding amines or carboxylic acids.
Aplicaciones Científicas De Investigación
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride involves its interaction with biological targets, particularly enzymes. The methanesulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is similar to that of other sulfonyl fluoride-based inhibitors, which are known to target serine proteases and other enzymes with nucleophilic active sites.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Cyanopyrrolidin-3-yl)methanesulfonyl chloride
- (3-Cyanopyrrolidin-3-yl)methanesulfonyl bromide
- (3-Cyanopyrrolidin-3-yl)methanesulfonyl iodide
Uniqueness
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is less prone to hydrolysis and can form stronger bonds with biological targets, making it a valuable tool in enzyme inhibition studies.
Propiedades
IUPAC Name |
(3-cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S.ClH/c7-12(10,11)5-6(3-8)1-2-9-4-6;/h9H,1-2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRAUBUWPIRMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CS(=O)(=O)F)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2750354.png)
![2-methoxy-1-[(E)-2-nitroethenyl]naphthalene](/img/structure/B2750355.png)
![ethyl 4-methyl-9-(pyridin-2-ylmethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2750356.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2750358.png)


![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)

![13-chloro-5-(4-chloro-1-ethylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2750369.png)
![1-[2-(Prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B2750370.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2750371.png)

![2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2750374.png)
